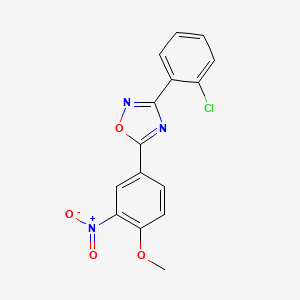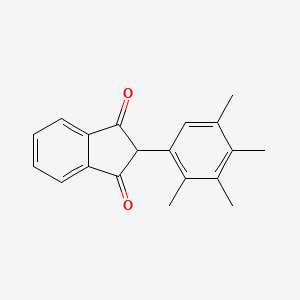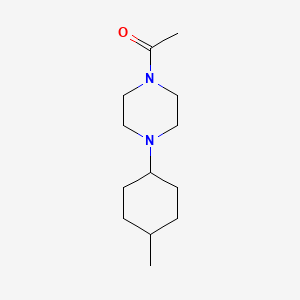
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It is a heterocyclic compound that contains nitrogen, oxygen, and chlorine atoms. This compound has attracted the attention of researchers due to its potential applications in various fields, such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicine and agriculture. In medicine, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound has been found to have insecticidal and fungicidal properties. It can be used as a pesticide to control pests and diseases in crops.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways. In cancer cells, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth. In insects and fungi, it disrupts the cell membrane and inhibits the synthesis of chitin, which is essential for their survival.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which is a programmed cell death process. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. In insects and fungi, it disrupts the cell membrane, leading to cell death. It also inhibits the synthesis of chitin, which is essential for their survival.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potent anticancer, insecticidal, and fungicidal properties. It is also relatively easy to synthesize and can be modified to improve its activity. However, its limitations include its toxicity and potential side effects. It is important to use appropriate safety measures when handling this compound in the lab.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole. One direction is to explore its potential as a therapeutic agent for other diseases, such as bacterial infections and inflammatory disorders. Another direction is to optimize its structure to improve its activity and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction between 2-chlorobenzoyl chloride and 4-methoxy-3-nitrobenzohydrazide in the presence of sodium hydroxide and acetic acid. The resulting compound is then cyclized with phosphorus oxychloride to form the final product.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-13-7-6-9(8-12(13)19(20)21)15-17-14(18-23-15)10-4-2-3-5-11(10)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQWOHMDNAFUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-(4-methoxy-3-nitrophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)




![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)

![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)
